molecular formula C16H22N6 B6448995 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine CAS No. 2548986-07-6

9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine

Cat. No. B6448995
CAS RN: 2548986-07-6
M. Wt: 298.39 g/mol
InChI Key: GZUZRHAFJMYERE-UHFFFAOYSA-N
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Description

The compound “9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine” is a complex organic molecule that contains several different functional groups, including a purine, a pyrrole, and an azetidine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds exist. For instance, pyrroles can be synthesized via the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Azetidines can be synthesized via the reaction of alkyl halides, sulfonyl chlorides, and benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The purine part of the molecule would have a two-ring structure, the pyrrole would have a five-membered ring with a nitrogen atom, and the azetidine would have a four-membered ring with a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The purine part of the molecule could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The pyrrole could potentially undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom. The azetidine could potentially undergo ring-opening reactions .

properties

IUPAC Name

6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20-10-19-14-15(20)17-9-18-16(14)22-7-13(8-22)21-5-11-3-2-4-12(11)6-21/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUZRHAFJMYERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine

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